REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[C:7]([C:9]3[C:14]([NH:15][C:4]2=[CH:3][CH:2]=1)=[CH:13][C:12]1[C:16]([C:18]2[C:23]([NH:24][C:11]=1[CH:10]=3)=[CH:22][CH:21]=[CH:20][CH:19]=2)=[O:17])=[O:8].[OH-:25].[K+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].[OH2:39]>>[CH:20]1[CH:19]=[C:18]2[C:16]([C:12]3[C:13](=[O:39])[C:14]4[NH:15][C:4]5[C:5]([C:7](=[O:8])[C:9]=4[C:10](=[O:25])[C:11]=3[NH:24][C:23]2=[CH:22][CH:21]=1)=[CH:6][CH:1]=[CH:2][CH:3]=5)=[O:17] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=CC=CC=C5N4
|
Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The resulting slurry was stirred continuously for 8 hours at 65° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
WASH
|
Details
|
The resulting presscake was washed with water to neutral and
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=O)C4=C(C3=O)NC5=CC=CC=C5C4=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |